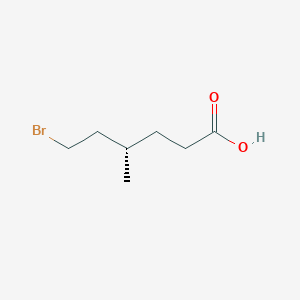
(4S)-6-bromo-4-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-6-bromo-4-methylhexanoic acid is an organic compound with a molecular formula of C7H13BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-4-methylhexanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methylhexanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the 6th position of the hexanoic acid chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
(4S)-6-bromo-4-methylhexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, yielding 4-methylhexanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 6-hydroxy-4-methylhexanoic acid, 6-amino-4-methylhexanoic acid.
Oxidation: 4-methylhexanoic acid, 4-methylhexanone.
Reduction: 4-methylhexanoic acid.
科学的研究の応用
(4S)-6-bromo-4-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4S)-6-bromo-4-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or extend the molecular structure.
類似化合物との比較
Similar Compounds
6-bromohexanoic acid: Lacks the methyl group at the 4th position.
4-methylhexanoic acid: Lacks the bromine atom at the 6th position.
6-chloro-4-methylhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4S)-6-bromo-4-methylhexanoic acid is unique due to its specific chiral center and the presence of both a bromine atom and a methyl group. This combination of features imparts distinct reactivity and potential for diverse applications in synthesis and research.
生物活性
(4S)-6-bromo-4-methylhexanoic acid, with a CAS number of 643031-40-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its activity in biological systems.
The molecular formula of this compound is C7H13BrO2 with a molecular weight of 209.081 g/mol. The compound features a bromine atom, which is significant for its biological interactions. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.081 g/mol |
| Exact Mass | 208.010 g/mol |
| LogP | 2.272 |
| Polar Surface Area | 37.3 Ų |
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.
The biological activity of this compound has been primarily linked to its role as an inhibitor in various biochemical pathways. Its structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, halogenated compounds often exhibit enhanced binding affinity due to increased hydrophobic interactions and potential for forming halogen bonds with target proteins.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can affect the activity of acetylcholinesterase (AChE), which is critical in neurotransmission. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's.
- Cytotoxicity : A study examining the cytotoxic effects of various halogenated fatty acids found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the disruption of lipid membranes and induction of apoptosis in malignant cells.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of brominated fatty acids suggest that this compound may possess activity against certain bacterial strains, potentially through membrane disruption or inhibition of cell wall synthesis.
Research Data Summary
The following table summarizes key findings from studies involving this compound and related compounds:
特性
CAS番号 |
643031-40-7 |
|---|---|
分子式 |
C7H13BrO2 |
分子量 |
209.08 g/mol |
IUPAC名 |
(4S)-6-bromo-4-methylhexanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-6(4-5-8)2-3-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
OFOUJAKIHDGMFZ-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CCC(=O)O)CCBr |
正規SMILES |
CC(CCC(=O)O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















